N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic tricyclic compound featuring a fused 14-membered ring system with nitrogen and oxygen heteroatoms. Its structural complexity arises from the cyclopentyl, phenylethyl, and carboxamide substituents, which likely influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C26H27N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c1-17-11-12-22-29-24-21(26(33)31(22)16-17)15-20(25(32)28-19-9-5-6-10-19)23(27)30(24)14-13-18-7-3-2-4-8-18/h2-4,7-8,11-12,15-16,19,27H,5-6,9-10,13-14H2,1H3,(H,28,32) |
InChI Key |
YIYWHMSXLQQLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC5CCCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo structure and the introduction of various substituents. Common synthetic routes may involve cyclization reactions, imine formation, and amide bond formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying specific biological processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it useful in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism by which N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets and influence biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s tricyclic framework contrasts with bicyclic and spiro systems reported in the literature. Key comparisons include:
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be inferred:
Key Insight : The phenylethyl and cyclopentyl groups in the target compound may enhance membrane permeability but reduce aqueous solubility compared to polar bicyclic derivatives .
Biological Activity
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in biological applications, particularly in the field of cancer research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a triazatricyclo structure characterized by multiple nitrogen atoms within its ring system. Its molecular formula is with a molecular weight of approximately 441.5 g/mol. The presence of functional groups such as imines and carboxamides contributes to its biological reactivity.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C26H27N5O2 |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 510760-59-5 |
| Purity | >95% |
Research indicates that this compound may act as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 is crucial for cell cycle regulation; thus, inhibition could impede cancer cell proliferation.
In Vitro Studies
Preliminary studies have demonstrated that this compound effectively binds to CDK2/cyclin A2 complexes, inhibiting their activity and disrupting cellular proliferation pathways. Such interactions suggest a promising avenue for developing anti-cancer therapies.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-butan-2-yl-N-cyclopentyl-6-imino-13-methyl... | Similar triazatricyclo structure | Potential CDK2 inhibition |
| N-(phenylmethyl)-3-[N'-(1-pyridin-4-yl-methanoyl)-hydrazino]-propionamide | Contains phenylethyl moiety | Investigated for anti-cancer properties |
| N-benzylcarbamoylethyl-n'isonicotinoylhydrazine | Features hydrazine linkages | Potential anti-tumor activity |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on CDK2 Inhibition : A study published in [source] indicated that the compound exhibits a high affinity for CDK2, leading to significant inhibition of cell cycle progression in vitro.
- Anti-Cancer Properties : Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.
- Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between the compound and CDK2 active sites, supporting experimental findings regarding its inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
